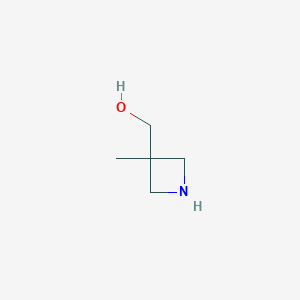
alpha-Nicotinamide mononucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Nicotinamide mononucleotide is a nicotinamide nucleotide.
Scientific Research Applications
Role in NAD(+) Biosynthesis
Alpha-Nicotinamide mononucleotide (NMN) plays a crucial role in the biosynthesis of Nicotinamide adenine dinucleotide (NAD(+)), an essential cofactor involved in fundamental processes in cell metabolism. The enzyme NMN adenylyltransferase is key in NAD(+) biosynthesis, catalyzing the condensation of NMN and ATP, yielding NAD(+) and pyrophosphate. This process is vital for cell life and has implications in the development of new antibacterial agents (D'Angelo et al., 2000).
Therapeutic Applications
NMN has demonstrated beneficial pharmacological activities in preclinical studies, suggesting potential therapeutic uses. Its involvement in NAD+ biosynthesis mediates various cellular biochemical functions, including cardioprotection, diabetes management, Alzheimer’s disease, and obesity complications. Recently, anti-aging activities of NMN have also been highlighted (Poddar et al., 2019).
NMN Transport Mechanisms
The Slc12a8 gene encodes a specific NMN transporter, playing a critical role in regulating intestinal NAD+ metabolism. This discovery is significant for understanding how NMN uptake and cellular NAD+ levels are regulated in vitro and in vivo (Grozio et al., 2018).
Chemical Synthesis and Production
β-Nicotinamide mononucleotide, a key precursor in NAD+ biosynthesis, holds significant commercial worth and medical application prospects. Recent advances in its chemical synthesis from various starting materials provide valuable references for new synthetic techniques and encourage its further development and large-scale application (Gu et al., 2023).
Metabolic Engineering for NMN Production
A whole-cell biocatalyst using Escherichia coli has been developed for the selective and effective high production of NMN from inexpensive substrates like glucose and nicotinamide. This approach is promising for low-cost, high-quality industrial production of NMN and other nucleotide compounds using microorganisms (Shoji et al., 2020).
NMN’s Role in Cellular Metabolism and Physiology
Nicotinamide mononucleotide influences oxidative stress and modulates pathways tied to cellular survival and death. It has a robust cytoprotective effect against disorders involving immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
properties
CAS RN |
7298-94-4 |
|---|---|
Product Name |
alpha-Nicotinamide mononucleotide |
Molecular Formula |
C11H15N2O8P |
Molecular Weight |
334.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11+/m1/s1 |
InChI Key |
DAYLJWODMCOQEW-CDLYGTGVSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)
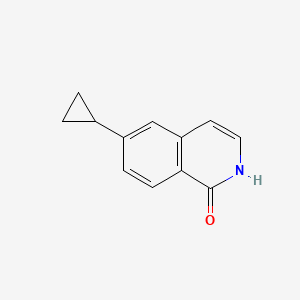

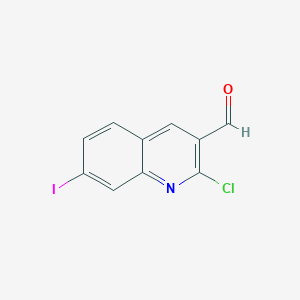


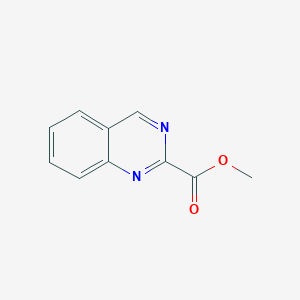
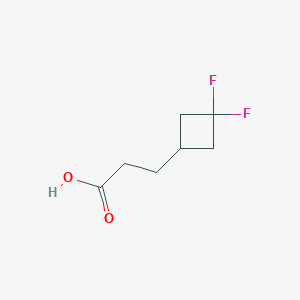
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)


